ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Description
Ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C28H27ClN2O5S and its molecular weight is 539.04. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research often focuses on synthesizing and characterizing novel compounds with potential biological activities. For instance, studies involving the synthesis of cyclopenta[c]pyridine derivatives and their reactions under various conditions to produce new heterocyclic systems illustrate the complexity and the potential for discovering new biological activities within these compounds (Dotsenko et al., 2008).
Biological Evaluation and Molecular Docking
Compounds with complex structures often undergo biological evaluation for potential pharmacological activities. A study described the preparation of a new ethyl compound and its potent cytotoxic activity against human cancer cell lines, highlighting the importance of such compounds in the development of new anticancer agents (Riadi et al., 2021).
Antimicrobial Applications
Another area of interest is the development of antimicrobial agents. Research into new quinazolines as potential antimicrobial agents showcases the ongoing efforts to combat microbial resistance through novel chemical entities (Desai et al., 2007).
Anticancer Activity
The synthesis and evaluation of novel heterocycles for their anticancer activity is a significant area of research. Studies demonstrate how compounds derived from thiophene and other heterocyclic frameworks can exhibit potent activity against specific cancer cell lines, underscoring the potential therapeutic applications of these compounds (Abdel-Motaal et al., 2020).
Synthesis Techniques and Chemical Structures
Innovative synthesis techniques and the exploration of chemical structures form the core of research into complex compounds. The development of methods for regioselective synthesis of quinolin-8-ols and related compounds exemplifies the detailed chemical work undertaken to understand and manipulate chemical structures for desired outcomes (Uchiyama et al., 1998).
Properties
IUPAC Name |
ethyl 2-[[2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O5S/c1-2-35-28(34)25-21-6-4-8-23(21)37-26(25)30-24(32)16-36-22-7-3-5-20-19(22)13-14-31(27(20)33)15-17-9-11-18(29)12-10-17/h3,5,7,9-12H,2,4,6,8,13-16H2,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSJHJVRPRAEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)COC3=CC=CC4=C3CCN(C4=O)CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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